Cas no 180683-64-1 (tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate)

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate structure
180683-64-1 structure
Product Name:tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
CAS No:180683-64-1
Molecular Formula:C11H22N2O2
Molecular Weight:214.304583072662
MDL:MFCD08460986
CID:135966
PubChem ID:1514391

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Properties

Names and Identifiers

    • tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate
    • (1S,2S)-BOC-1,2-DIAMINOCYCLOHEXANE
    • (1S,2S)-trans-N-Boc-1,2-cyclohexanediaMine
    • 1-N-Boc-1(S),2(S)-cyclohexyldiamine
    • Carbamic acid,N-[(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonyl-S,S-1,2-diaminocyclohexane
    • (1S,2S)-(+)-Boc-1,2-diaMinocyclohexane
    • tert-butoxycarbonyl-S,S-1,2-diaminocyclohexane
    • trans-N-tert-Butoxycarbonyl-1,2-cyclohexanediamine
    • (1S,2S)-2-Amino-1-(Boc-amino)cyclohexane
    • (1S,2S)-2-Amino-1-(tert-butoxycarbonylamino)cyclohexane
    • [(1S,2S)-2-Aminocyclohexyl]carbamic Acid tert-Butyl Ester
    • (1S,2S)-N1-Boc-1,2-cyclohexanediamine
    • tert-Butyl [(1S,2S)-2-Aminocyclohexyl]carbamate
    • N-Boc-1S,2S-Cyclohexanediamine
    • (1S,2S)-Boc-1,2-diaocyclohexane
    • (1S,2S)-N-Boc-1,2-cyclohexanediamine
    • tert-butyl ((1S,2S)-2-aminocyclohexyl)
    • (1S)-trans-N-Boc-1,2-diaminocyclohexane
    • N-[(1S
    • 2S)-2-aMinocyclohexyl]-
    • 1-N-BOC-1(S), 2(S)-CYCLOHEXYLDIAMINE
    • tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
    • tert-butyl (1S,2S)-2-aminocyclohexylcarbamate
    • Trans (1S,2S)-1N-Boc-cyclohexane-1,2-diamine
    • Carbamic acid, [(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester
    • PubChem15150
    • (1S,2R)-1,2-Diaminocyclohexane, N
    • 1,1-Dimethylethyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (ACI)
    • Carbamic acid, (2-aminocyclohexyl)-, 1,1-dimethylethyl ester, (1S-trans)- (ZCI)
    • Carbamic acid, [(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester (9CI)
    • MDL: MFCD08460986
    • InChIKey: AKVIZYGPJIWKOS-IUCAKERBSA-N
    • Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1
    • SMILES: O(C(C)(C)C)C(N[C@H]1CCCC[C@@H]1N)=O

Computed Properties

  • Exact Mass: 214.16800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 214.168
  • Heavy Atom Count: 15
  • Complexity: 223
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • LogP: 2.87220
  • PSA: 64.35000
  • Refractive Index: 1.488
  • Boiling Point: 322.1℃ at 760 mmHg
  • Melting Point: 115.0 to 119.0 deg-C
  • Flash Point: 148.6°C
  • Density: 1.02

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Security Information

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AA96012-100mg
(1S,2S)-(+)-Boc-1,2-diaminocyclohexane
180683-64-1 97%
100mg
$5.00 2024-04-20
Aaron
AR0022XK-100mg
Carbamic acid, N-[(1S,2S)-2-aminocyclohexyl]-, 1,1-dimethylethyl ester
180683-64-1 97%
100mg
$3.00 2025-01-21
abcr
AB435835-250 mg
(1S,2S)-1-N-(tert-Butoxycarbonylamino]cyclohexane; .
180683-64-1
250MG
€72.60 2023-07-18
Ambeed
A261030-100mg
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate
180683-64-1 97%
100mg
$6.0 2025-02-20
Apollo Scientific
OR51933-1g
(1S,2S)-Cyclohexane-1,2-diamine, N1-BOC protected
180683-64-1 97%
1g
£15.00 2025-02-20
Crysdot LLC
CD13020035-5g
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate
180683-64-1 95+%
5g
$208 2024-07-18
Enamine
EN300-1697168-0.05g
tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
180683-64-1 95%
0.05g
$19.0 2023-09-20
MedChemExpress
HY-30120-1g
tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
180683-64-1 ≥97.0%
1g
¥130 2024-07-19
TRC
B201705-100mg
(1S,2S)-(+)-Boc-1,2-diaminocyclohexane
180683-64-1
100mg
$ 69.00 2023-04-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02168-25g
Tert-butyl N-[(1s,2s)-2-aminocyclohexyl]carbamate
180683-64-1 95%%
25g
$960 2023-09-07

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt; 2 h, rt; overnight, rt
Reference
Electrochemical Isothiocyanation of Primary Amines
Kiaku, Cyrille; Walsh, Jamie M.; Leech, Matthew C. ; Poole, Darren L. ; Mason, Joseph; et al, Organic Letters, 2023, 25(7), 1147-1150

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  2 h, rt
Reference
Strong circularly polarized luminescence via intramolecular excited-state symmetry-breaking charge separation
Alvaro-Martins, Maria Joao; Billiaux, Chloe; Godard, Pascale; Oda, Reiko; Raffy, Guillaume; et al, Chemical Communications (Cambridge, 2023, 59(51), 7963-7966

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt; rt → 70 °C; 2 h, 70 °C
Reference
Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination
Monasterolo, Claudio; Adamo, Mauro F. A., Organic Letters, 2022, 24(26), 4729-4733

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ;  40 min, rt; 3 h, rt
Reference
Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide
Dai, Jiang; Xiong, Wei; Li, Dong-Yu; Cai, Zhongzheng; Zhu, Jian-Bo, Chemical Communications (Cambridge, 2023, 59(85), 12731-12734

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dichloromethane ;  10 min, 0 °C; 0 °C → rt; 2 h, rt
Reference
Exploiting Chromophore-Protein Interactions through Linker Engineering To Tune Photoinduced Dynamics in a Biomimetic Light-Harvesting Platform
Delor, Milan ; Dai, Jing; Roberts, Trevor D.; Rogers, Julia R.; Hamed, Samia M.; et al, Journal of the American Chemical Society, 2018, 140(20), 6278-6287

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  1 h, rt; 5 h, rt
Reference
Multivalent, High-Relaxivity MRI Contrast Agents Using Rigid Cysteine-Reactive Gadolinium Complexes
Garimella, Praveena D.; Datta, Ankona; Romanini, Dante W.; Raymond, Kenneth N.; Francis, Matthew B., Journal of the American Chemical Society, 2011, 133(37), 14704-14709

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1.5 h, 0 °C; overnight, rt
Reference
Highly stereoselective, organocatalytic Mannich-type addition of glyoxylate cyanohydrin: A versatile building block for the asymmetric synthesis of β-amino-α-ketoacids
Tokuhiro, Yusuke; Yoshikawa, Kosuke; Murayama, Sei; Nanjo, Takeshi ; Takemoto, Yoshiji, ACS Catalysis, 2022, 12(9), 5292-5304

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Methanol ;  30 min, rt; 90 min, rt
Reference
Directing the Solid-State Organization of Racemates via Structural Mutation and Solution-State Assembly Processes
Kulkarni, Chidambar ; Berrocal, Jose Augusto ; Lutz, Martin; Palmans, Anja R. A. ; Meijer, E. W., Journal of the American Chemical Society, 2019, 141(15), 6302-6309

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Reference
An efficient chemoenzymatic method to prepare optically active primary-tertiary trans-cycloalkane-1,2-diamines
Quijada, F. Javier; Gonzalez-Sabin, Javier; Rebolledo, Francisca; Gotor, Vicente, Tetrahedron, 2009, 65(38), 8028-8034

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: 1,4-Dioxane
Reference
Approaches towards the enantioselective recognition of anionic guest species using chiral receptors based on rhenium(I) and ruthenium(II) with amide bipyridine ligands
Uppadine, Lindsay H.; Keene, F. Richard; Beer, Paul D., Journal of the Chemical Society, 2001, (14), 2188-2198

Synthetic Circuit 11

Reaction Conditions
Reference
Design of chiral urea-quaternary ammonium salt hybrid catalysts for asymmetric reactions of glycine Schiff bases
Tiffner, Maximilian; Novacek, Johanna; Busillo, Alfonso; Gratzer, Katharina; Massa, Antonio; et al, RSC Advances, 2015, 5(96), 78941-78949

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 0 °C → rt; 15 min, rt
1.2 Reagents: Water ;  0.5 h, rt
1.3 Solvents: Methanol ;  15 min, rt; 1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water
Reference
Direct asymmetric aldol reaction catalyzed by C2-symmetrical chiral primary amine catalysts
Zhu, Gong-Jian; Da, Chao-Shan; Jia, Ya-Ning; Ma, Xiao; Yi, Lei, Letters in Organic Chemistry, 2010, 7(1), 15-20

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  < 5 °C; 5 °C → rt
1.2 Reagents: Water ;  30 min, rt
1.3 Solvents: Methanol ;  30 min, rt; 1 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Reference
Process for preparation of N-monosubstituted trans-1,2-diaminocyclohexane derivatives
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  0 °C; 15 min, rt
1.2 Reagents: Water ;  30 min, rt
1.3 Solvents: Methanol ;  10 min, rt; 1 h, rt
Reference
Solvent-Induced Reversal of Enantioselectivity in the Synthesis of Succinimides by the Addition of Aldehydes to Maleimides Catalysed by Carbamate-Monoprotected 1,2-Diamines
Flores-Ferrandiz, Jesus; Fiser, Bela; Gomez-Bengoa, Enrique; Chinchilla, Rafael, European Journal of Organic Chemistry, 2015, 2015(6), 1218-1225

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  0 °C; 0 °C → rt; 1 h, rt
Reference
Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions
Dunabeitia, Eider; Landa, Aitor; Lopez, Rosa; Palomo, Claudio, Organic Letters, 2023, 25(1), 125-129

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Raw materials

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Preparation Products

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Suppliers

Shanghai chemsoon Biotechnology Co., Ltd
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Shanghai Aladdin Biochemical Technology Co., Ltd
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tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate Related Literature

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    Arianna Rossetti,Stefano Landoni,Fiorella Meneghetti,Carlo Castellano,Matteo Mori,Greta Colombo Dugoni,Alessandro Sacchetti New J. Chem. 2018 42 12072

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